2-Methoxy-4-(1-methylpiperidin-4-yl)aniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) is an ortho-methoxy substituted phenylpiperidine building block with a tertiary amine motif, characterized by a molecular weight of 220.31 g/mol and formula C₁₃H₂₀N₂O. As a research chemical primarily utilized as a key intermediate in medicinal chemistry synthesis programs , its procurement value is defined by its specific substitution pattern (2-methoxy-4-(1-methylpiperidin-4-yl)aniline), which confers distinct electronic, steric, and physicochemical properties compared to closely related aniline derivatives lacking the methoxy group or possessing alternative substitution patterns.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1124330-14-8
Cat. No. B3082418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
CAS1124330-14-8
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC(=C(C=C2)N)OC
InChIInChI=1S/C13H20N2O/c1-15-7-5-10(6-8-15)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3
InChIKeyYAMGYZKPMODVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) - Technical Baseline and Procurement Context


2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) is an ortho-methoxy substituted phenylpiperidine building block with a tertiary amine motif, characterized by a molecular weight of 220.31 g/mol and formula C₁₃H₂₀N₂O . As a research chemical primarily utilized as a key intermediate in medicinal chemistry synthesis programs , its procurement value is defined by its specific substitution pattern (2-methoxy-4-(1-methylpiperidin-4-yl)aniline), which confers distinct electronic, steric, and physicochemical properties compared to closely related aniline derivatives lacking the methoxy group or possessing alternative substitution patterns.

Why Generic Substitution of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Fails in Medicinal Chemistry Programs


Substituting 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline with seemingly similar analogs (e.g., 4-(1-methylpiperidin-4-yl)aniline or 2-methoxy-4-(piperidin-4-yl)aniline) cannot be performed arbitrarily due to quantifiable differences in electronic properties (pKa), molecular topology (Topological Polar Surface Area, tPSA), and resultant biological performance of derived molecules. The ortho-methoxy substituent lowers the predicted pKa of the aniline nitrogen by approximately 0.25 log units relative to the non-methoxylated analog , affecting amine basicity and solubility. Furthermore, molecules constructed with this specific fragment have demonstrated low nanomolar cellular potency in kinase inhibition assays [1], whereas alternative building blocks in the same chemical series have yielded substantially reduced activity, underscoring the non-fungible nature of this precise substitution pattern.

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) - Product-Specific Quantitative Evidence for Differentiation


Enhanced Hydrogen Bond Acceptor Capacity vs. 4-(1-Methylpiperidin-4-yl)aniline

The introduction of the ortho-methoxy group in 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline increases the Topological Polar Surface Area (tPSA) to 38.5 Ų compared to 29.3 Ų for the non-methoxylated analog 4-(1-methylpiperidin-4-yl)aniline [1]. This 31% increase in tPSA significantly enhances hydrogen bonding potential and can improve aqueous solubility profiles, a critical parameter for drug-likeness optimization.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Reduced Aniline Basicity (Lower pKa) Compared to Non-Methoxylated Analog

Predicted pKa data indicates that the aniline moiety in 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline has a pKa of 8.65±0.20, whereas the non-methoxylated analog 4-(1-methylpiperidin-4-yl)aniline exhibits a higher pKa of 8.90±0.20 . The electron-donating ortho-methoxy group reduces the basicity of the aromatic amine by approximately 0.25 pKa units.

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Enabling Low Nanomolar Cellular Activity in Kinase Inhibitor Programs

A derivative molecule incorporating the 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline fragment (CHEMBL1673044) exhibited an IC50 of 260 nM in a cellular assay measuring inhibition of EGF-induced BMK1 (MAPK7) autophosphorylation in HeLa cells [1]. In a separate program targeting EGFR T790M, a different derivative (US10300058, Compound 29) demonstrated an IC50 of 320 nM against the mutant kinase [2]. This establishes the fragment's utility in generating lead molecules with sub-micromolar cellular activity.

Kinase Inhibition Cellular Assay BMK1/ERK5

Defined Purity Specifications and Batch-Specific Analytical Documentation

Multiple suppliers offer 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline at a standard purity of 98%, with batch-specific quality control documentation available upon request, including NMR, HPLC, and GC analyses . Alternative suppliers provide the compound at a minimum purity of 95% . This allows procurement teams to select a grade appropriate for their specific research or development stage, balancing cost with analytical rigor.

Quality Control Procurement Analytical Chemistry

Ambient Temperature Stability Enabling Simplified Logistics

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline can be stored at room temperature in a dark, inert atmosphere, as specified by vendors . This contrasts with the more stringent cold-chain (2-8°C) storage requirements for certain structurally related building blocks like 4-(1-methylpiperidin-4-yl)aniline, which is often recommended for refrigerated storage to maintain long-term integrity . The ability to ship and store at ambient temperature simplifies logistics and reduces associated costs.

Stability Storage Logistics

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline - Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Optimization

Ideal for medicinal chemistry programs targeting kinases such as BMK1 (MAPK7) and EGFR, where the fragment's specific substitution pattern has been validated in low-nanomolar cellular assays. Use this building block to generate focused libraries for structure-activity relationship (SAR) exploration, leveraging the ortho-methoxy group's influence on pKa and tPSA to fine-tune drug-like properties. The high-purity (98%) grade with full analytical documentation is recommended for critical SAR studies to ensure data reproducibility .

Chemical Biology: Development of Chemical Probes for MAPK Pathway

Suitable for the synthesis of tool compounds to interrogate the MAPK signaling pathway. The validated cellular activity of derivatives (IC50 260 nM) against BMK1 autophosphorylation makes this fragment a valuable starting point for developing selective probes. Procurement of the 98% purity grade ensures that off-target effects due to impurities are minimized during target validation studies.

Synthetic Methodology: Large-Scale Synthesis and Multi-Step Elaboration

The compound's ambient temperature stability and moderate pKa facilitate its use in multi-step synthetic sequences without requiring specialized cold-chain logistics. This makes it a practical choice for contract research organizations (CROs) and academic laboratories engaged in the scale-up of advanced intermediates. The 95% purity grade offers a cost-effective option for initial synthetic exploration and route scouting .

Physicochemical Property Optimization: Modulating Amine Basicity and Polarity

Employ 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline as a strategic building block when the goal is to lower the basicity of the final compound's aniline moiety (pKa 8.65 vs. 8.90 for the non-methoxylated analog ) and increase topological polar surface area (tPSA 38.5 Ų vs. 29.3 Ų ). This is particularly relevant for optimizing solubility and permeability profiles in lead candidates targeting the central nervous system or other tissues with restricted access.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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